molecular formula C6H14ClNO2 B2737212 2-[(2-Methylpropyl)amino]acetic acid hydrochloride CAS No. 3182-86-3

2-[(2-Methylpropyl)amino]acetic acid hydrochloride

Cat. No.: B2737212
CAS No.: 3182-86-3
M. Wt: 167.63
InChI Key: DUNCXYFTPAJESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropyl)amino]acetic acid hydrochloride is a chemical compound with significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is known for its unique properties and versatility, making it a valuable substance in research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)amino]acetic acid hydrochloride typically involves the reaction of 2-methylpropylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized, and the product is isolated through crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and reduce production costs. The final product is often purified using recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methylpropyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Methylpropyl)amino]acetic acid hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(2-Methylpropyl)amino]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

2-[(2-Methylpropyl)amino]acetic acid hydrochloride is similar to other amino acid derivatives and amine compounds. Some of the similar compounds include:

  • Glycine derivatives: These compounds share structural similarities and can exhibit similar biological activities.

  • Amino acid hydrochlorides: Other amino acids with hydrochloride salts can have comparable properties and applications.

  • 2-Methylpropylamine derivatives: Compounds derived from 2-methylpropylamine may have related chemical and biological properties.

Properties

IUPAC Name

2-(2-methylpropylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2)3-7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNCXYFTPAJESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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